molecular formula C22H22N6O2 B2424293 3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone CAS No. 860785-47-3

3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone

Cat. No. B2424293
CAS RN: 860785-47-3
M. Wt: 402.458
InChI Key: ZCYMZYMCJYCXQG-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications

Cyclocondensation and Structural Analysis

  • Cyclocondensation reactions involving similar compounds have been studied, leading to the synthesis of various heterocyclic compounds, whose structures were determined using spectroscopic techniques including 1H and 13C NMR (Desenko et al., 1998).

Green Synthesis of Heterocyclic Compounds

  • Green, solvent-free synthesis methods have been developed for compounds including triazoles, with applications in creating structures like pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, demonstrating potential in the field of sustainable chemistry (Abdelhamid et al., 2016).

Antimicrobial Activity Studies

  • Research on pyrimidine-triazole derivatives, synthesized through multi-step processes, have explored their antimicrobial activities, which is significant for medical and pharmaceutical applications (Majithiya & Bheshdadia, 2022).

Rearrangement and Preparation Processes

  • Studies on rearrangements and preparation of related compounds, utilizing methylamine salts, have contributed to the understanding of chemical reaction processes and synthesis of new chemical entities (Albert, 1973).

Novel Synthesis of Isoxazolines and Isoxazoles

  • Innovative synthesis methods for isoxazolines and isoxazoles from compounds like N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been explored, contributing to advancements in organic chemistry (Rahmouni et al., 2014).

Regioselective Synthesis

  • Research has focused on regioselective synthesis involving 1,3-dipolar cycloaddition, useful in the development of polyfluoroalkyl-substituted compounds, highlighting precision in chemical synthesis (Khlebnikova et al., 2012).

Mechanism of Action

Target of Action

Compounds containing similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Based on the structural similarity to imidazole and indole derivatives, it can be inferred that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Compounds with similar structures, such as imidazole and indole derivatives, have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Compounds with similar structures, such as imidazole and indole derivatives, are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Based on the broad range of biological activities associated with similar structures, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .

properties

IUPAC Name

3,3-dimethyl-1-[3-[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carbonyl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-13-16-8-5-9-17(16)24-21(23-13)28-11-18(25-26-28)19(29)14-6-4-7-15(10-14)27-12-22(2,3)20(27)30/h4,6-7,10-11H,5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYMZYMCJYCXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)N5CC(C5=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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